5-Bromo-4-fluoropicolinaldehyde
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Overview
Description
5-Bromo-4-fluoropicolinaldehyde: is a chemical compound with the molecular formula C6H3BrFNO. It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the bromination of 4-fluoropicolinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: 5-Bromo-4-fluoropicolinic acid.
Reduction: 5-Bromo-4-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-fluoropicolinaldehyde is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of fluorescent probes and other bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable for drug discovery and development .
Medicine: The unique chemical structure of this compound allows for the exploration of novel mechanisms of action and molecular targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoropicolinaldehyde depends on its specific applicationThe presence of bromine and fluorine atoms can enhance binding affinity and specificity to molecular targets, such as enzymes or receptors . The aldehyde group can form Schiff bases with amines, leading to the formation of stable adducts that can modulate biological activity .
Comparison with Similar Compounds
5-Fluoropicolinaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorobenzaldehyde: Similar halogenation pattern but on a benzene ring instead of a pyridine ring.
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: A fluorescein derivative with bromine and fluorine substitutions.
Uniqueness: 5-Bromo-4-fluoropicolinaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H3BrFNO |
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Molecular Weight |
204.00 g/mol |
IUPAC Name |
5-bromo-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
InChI Key |
SAMGAZPNOAMJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1F)Br)C=O |
Origin of Product |
United States |
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